molecular formula C18H22N2O3S B6008500 N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B6008500
M. Wt: 346.4 g/mol
InChI Key: OPJKMVQXEXEVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMDM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMDM is a derivative of glycine, an amino acid found in many proteins. The compound has been shown to have promising effects in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways in cells. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in cells and animals. The compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high purity and yield. The synthesis method has been optimized to produce N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide with high purity, which is important for reproducibility and accuracy of results. Another advantage is the compound's potential therapeutic applications in various scientific research areas.
One limitation of using N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively high cost compared to other compounds. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various scientific research applications.

Future Directions

There are several future directions for the study of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further elucidate its mechanism of action, which will provide a better understanding of its potential therapeutic applications. Another direction is to optimize its use in cancer treatment, neuroprotection, and anti-inflammatory therapy. Additionally, the compound could be tested in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that begins with the reaction of 2,6-dimethylphenyl isocyanate with benzylamine. The resulting intermediate is then reacted with N-methylsulfonyl glycine to produce N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been optimized to yield high purity and yield of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in cancer treatment. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In addition to cancer treatment, N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its neuroprotective effects. The compound has been shown to protect neurons from oxidative stress, a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-benzyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-8-7-9-15(2)18(14)20(24(3,22)23)13-17(21)19-12-16-10-5-4-6-11-16/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJKMVQXEXEVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.